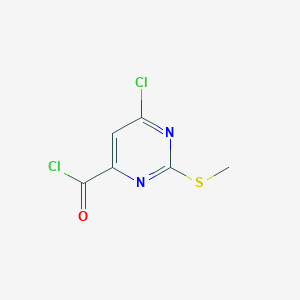
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is a synthetic compound that features a cyclobutane ring substituted with thymine and two hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring is synthesized through a involving suitable precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a using formaldehyde and a base.
Attachment of Thymine: Thymine is attached to the cyclobutane ring through a involving a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclobutane ring.
Substitution: The thymine moiety can be substituted with other nucleobases or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: Modified cyclobutane derivatives with altered functional groups.
Substitution: New nucleobase-substituted cyclobutane derivatives.
科学研究应用
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in DNA analogs and nucleic acid research.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-adenine
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-guanine
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is unique due to its specific substitution pattern and the presence of thymine. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
138420-48-1 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
1-[3,3-bis(hydroxymethyl)cyclobutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-7-4-13(10(17)12-9(7)16)8-2-11(3-8,5-14)6-15/h4,8,14-15H,2-3,5-6H2,1H3,(H,12,16,17) |
InChI 键 |
HSLAVDGKUWSPDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C2)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

